(6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,6]naphthyridine
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Overview
Description
(6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,6]naphthyridine is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological and chemical properties. The structure of this compound includes a fused ring system with nitrogen atoms, making it a significant molecule in medicinal and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,6]naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridine with a suitable dienophile in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with fewer double bonds or additional hydrogen atoms.
Halogenated Derivatives: Compounds with halogen atoms replacing hydrogen atoms.
Scientific Research Applications
(6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,6]naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,6]naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: A simpler analog with similar biological activities.
Quinoline: Another nitrogen-containing heterocycle with diverse applications.
Isoquinoline: Similar in structure but with different biological properties.
Uniqueness
(6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,6]naphthyridine is unique due to its specific ring structure and stereochemistry, which contribute to its distinct biological activities and chemical reactivity.
Properties
CAS No. |
61666-96-4 |
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Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,6]naphthyridine |
InChI |
InChI=1S/C12H16N2/c1-2-4-10-9(3-1)7-14-12-5-6-13-8-11(10)12/h5-6,8-10,14H,1-4,7H2/t9-,10+/m0/s1 |
InChI Key |
CRIWXSZYMOHYJE-VHSXEESVSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)CNC3=C2C=NC=C3 |
Canonical SMILES |
C1CCC2C(C1)CNC3=C2C=NC=C3 |
Origin of Product |
United States |
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